N-(1,3-benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Description
N-(1,3-Benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a synthetic sulfonamide derivative featuring a benzothiazole core linked to a sulfamoyl-substituted benzamide moiety. Its structure integrates a 1,3-benzothiazole ring (a heterocyclic system with a sulfur and nitrogen atom) and a sulfamoyl group modified by ethyl and phenyl substituents.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-2-25(18-6-4-3-5-7-18)30(27,28)19-11-8-16(9-12-19)22(26)24-17-10-13-20-21(14-17)29-15-23-20/h3-15H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTUVKBOOAHWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiazole derivative with an appropriate sulfonyl chloride in the presence of a base such as triethylamine.
Amide Bond Formation: The final step involves the coupling of the sulfonamide intermediate with an aromatic amine to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to the active site of enzymes, inhibiting their activity, while the sulfonamide group can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, spectral properties, and biological activities.
Structural Analogues with Sulfamoyl-Benzamide Backbones
Key Observations :
- Sulfamoyl Substituents : The ethyl(phenyl) group balances lipophilicity (for membrane penetration) and steric bulk, contrasting with LMM11’s cyclohexyl (more lipophilic) or LMM5’s benzyl (bulkier) groups .
- Synthesis : Conventional methods dominate in analogs (e.g., ), but microwave-assisted synthesis () yields higher purity, suggesting room for optimization in the target compound’s production .
Spectral and Stability Comparisons
- IR Spectroscopy : The target compound’s sulfamoyl S=O and benzamide C=O stretches (~1250 cm⁻¹ and ~1660–1680 cm⁻¹) align with analogs (). Absence of tautomerism (unlike triazole-thiones in ) suggests greater stability .
- NMR : The ethyl(phenyl)sulfamoyl group would produce distinct CH₂ (δ 1.2–1.5 ppm) and aromatic (δ 7.2–7.8 ppm) signals, differentiating it from cyclohexyl (LMM11) or benzyl (LMM5) analogs .
Biological Activity
N-(1,3-benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various diseases, particularly cancer and tuberculosis.
Synthesis of this compound
The synthesis of benzothiazole derivatives typically involves several methodologies, including diazo-coupling and multicomponent reactions. The compound can be synthesized through a series of reactions involving the benzothiazole core and sulfamoyl moiety.
Synthetic Pathway
- Formation of Benzothiazole Core : The initial step often involves the reaction of 2-aminobenzenethiol with a suitable electrophile.
- Sulfamoylation : The benzothiazole derivative is then reacted with an appropriate sulfamoyl chloride to introduce the sulfamoyl group.
- Final Coupling : Finally, the coupling with an ethyl group is performed to yield the desired compound.
This synthetic route ensures the incorporation of functional groups that are pivotal for biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzothiazole derivatives, including this compound. These compounds exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluating similar benzothiazole derivatives showed that compounds with IC50 values ranging from 3.58 to 15.36 μM exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and A549. The compound's ability to induce apoptosis was also noted, with significant increases in apoptotic cells compared to untreated controls .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 4f | 0.194 | BRAF |
| 4a | 0.342 | VEGFR-2 |
| 4r | 0.794 | PDGFR-β |
Antitubercular Activity
The compound has also been evaluated for its anti-tubercular properties. Recent research indicates that benzothiazole derivatives possess moderate to good activity against Mycobacterium tuberculosis.
In Vitro Evaluation
In vitro studies have shown that certain derivatives exhibit MIC values in the range of 0.08 to 0.32 μM against M. tuberculosis, indicating a promising therapeutic potential .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in tumor growth and proliferation, such as BRAF and VEGFR-2.
Enzyme Inhibition Profile
- BRAF Inhibition : The compound demonstrates competitive inhibition at the BRAF enzyme site, crucial for cell signaling pathways associated with cancer progression.
- VEGFR-2 Inhibition : By inhibiting VEGFR-2, the compound may reduce angiogenesis, thereby limiting tumor growth and metastasis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
